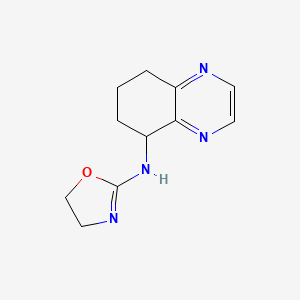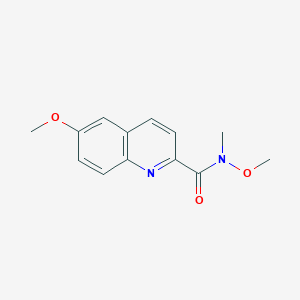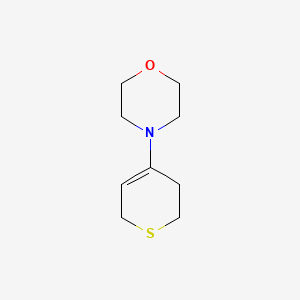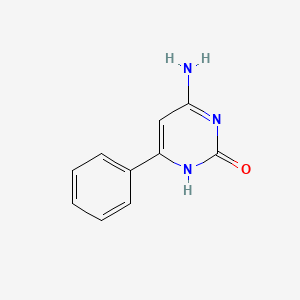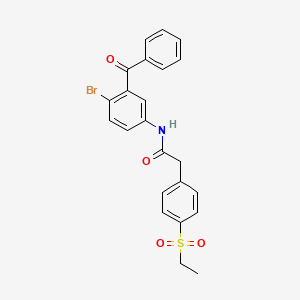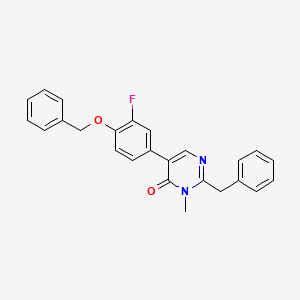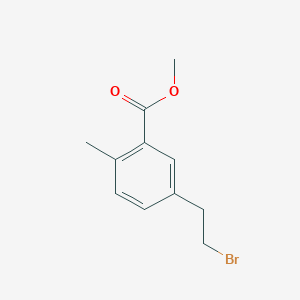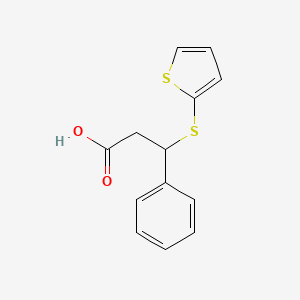
3-Phenyl-3-thiophen-2-ylsulfanylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-3-thiophen-2-ylsulfanylpropanoic acid is an organic compound that belongs to the class of phenylpropanoic acids. This compound features a benzene ring conjugated to a propanoic acid, with a thiophene ring and a sulfanyl group attached to the propanoic acid chain. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-3-thiophen-2-ylsulfanylpropanoic acid can be achieved through several methods. One common approach involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives . Another method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. The Suzuki–Miyaura coupling reaction is favored due to its mild and functional group-tolerant reaction conditions, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-3-thiophen-2-ylsulfanylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens and nucleophiles (e.g., Grignard reagents) are employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the benzene and thiophene rings.
Scientific Research Applications
3-Phenyl-3-thiophen-2-ylsulfanylpropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 3-Phenyl-3-thiophen-2-ylsulfanylpropanoic acid involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activity, bind to receptors, and interfere with cellular signaling pathways. For example, it may inhibit specific enzymes involved in oxidative stress or inflammation, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Cinnamaldehyde: A 3-phenyl-2-propene compound with antimicrobial properties.
Cinnamyl alcohol: Another 3-phenyl-2-propene compound used in perfumes and organic synthesis.
β-Methylstyrene: A 3-phenyl-2-propene compound used in the production of polymers.
Cinnamic acid: A 3-phenyl-2-propene compound with applications in the food and pharmaceutical industries.
Uniqueness
3-Phenyl-3-thiophen-2-ylsulfanylpropanoic acid is unique due to the presence of both a thiophene ring and a sulfanyl group, which confer distinct chemical and biological properties. These structural features make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C13H12O2S2 |
|---|---|
Molecular Weight |
264.4 g/mol |
IUPAC Name |
3-phenyl-3-thiophen-2-ylsulfanylpropanoic acid |
InChI |
InChI=1S/C13H12O2S2/c14-12(15)9-11(10-5-2-1-3-6-10)17-13-7-4-8-16-13/h1-8,11H,9H2,(H,14,15) |
InChI Key |
ZEAFMLJEBGVYHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)SC2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





